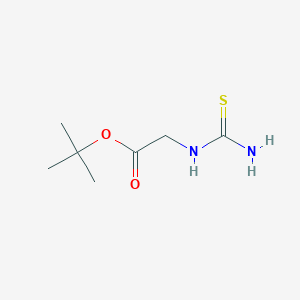

tert-Butyl 2-thioureidoacetate

Description

Overview of Thiourea (B124793) and Substituted Thioureas in Organic Chemistry

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is the sulfur analogue of urea (B33335), where the oxygen atom is replaced by a sulfur atom. tandfonline.comresearchgate.net This substitution imparts significantly different chemical properties and reactivity. Thioureas and their substituted derivatives are a versatile class of compounds with extensive applications in organic synthesis and medicinal chemistry. researchgate.netvulcanchem.com They exist in two tautomeric forms: the thione form, which is more common, and the thiol (or isothiourea) form. researchgate.net

In organic synthesis, thiourea derivatives are valuable building blocks, particularly for the synthesis of various heterocyclic compounds. tandfonline.com For instance, they undergo condensation reactions with β-dicarbonyl compounds to produce pyrimidine (B1678525) derivatives. tandfonline.com Similarly, reactions with α-haloketones yield aminothiazoles, and cyclization with reagents like ethyl bromoacetate (B1195939) can produce 4-oxothiazolidines. tandfonline.comacs.org This reactivity makes them precursors to important pharmaceuticals, including the likes of thiobarbituric acid and sulfathiazole. tandfonline.com The synthesis of thiourea derivatives themselves is versatile, with common methods including the reaction of amines with isothiocyanates or the use of carbon disulfide. acs.orgnih.gov

The academic and commercial interest in these compounds is also driven by their wide spectrum of biological activities, which includes antibacterial, antifungal, antiviral, anticancer, and antioxidant properties. researchgate.netvulcanchem.com

Historical Context of Thiourea Chemistry Research

The exploration of thiourea chemistry followed the groundbreaking synthesis of its oxygen analogue, urea, by Friedrich Wöhler in 1828, an event that challenged the doctrine of vitalism. Thiourea itself was first synthesized in 1873 by the Polish chemist Marceli Nencki.

A significant milestone in the application of thiourea derivatives occurred in the 1930s and 1940s. In 1930, the antithyroid properties of thiourea were identified, and by 1943, Edwin B. Astwood had established the use of thiourea and thiouracil for treating hyperthyroidism. chemicalbook.com This marked the entry of thiourea-based compounds into clinical medicine. Another key development in thiourea research came in 1992, when Wilcox and collaborators demonstrated that urea-based structures could act as receptors for anions through hydrogen bonding, a concept that was extended to thiourea derivatives, opening up their application in supramolecular chemistry and anion recognition.

Positioning of tert-Butyl 2-thioureidoacetate within Thiourea Derivative Research

This compound is a substituted thiourea that serves as a specialized building block or intermediate in organic synthesis, particularly within medicinal chemistry research. Its structure is strategically designed with two key functional components: the thiourea moiety and the tert-butyl ester group.

The thiourea portion of the molecule provides the reactive center for constructing larger, more complex structures. As seen in related thiourea derivatives, this group can readily undergo cyclization reactions. For example, similar structures are known to react with halo-esters like ethyl bromoacetate to form heterocyclic rings such as 4-oxothiazolidines. tandfonline.com This makes this compound a valuable precursor for synthesizing specific heterocyclic scaffolds that are of interest in drug discovery.

The second component, the tert-butyl ester, functions as a protecting group for a carboxylic acid. The bulky tert-butyl group is a common motif in medicinal chemistry, often incorporated to enhance metabolic stability or to fit into specific receptor pockets. nih.govhyphadiscovery.comrsc.org In this context, it masks the reactivity of the acetate's carboxylic acid function. This protection allows chemists to perform reactions on the thiourea part of the molecule without interference from the acid group. At a later stage in a multi-step synthesis, the tert-butyl group can be selectively removed under specific acidic conditions to reveal the free carboxylic acid, which can then be used for further chemical transformations, such as amide bond formation. nih.gov

Therefore, this compound is not typically an end-product but rather a versatile intermediate, enabling the synthesis of complex, polyfunctional molecules intended for biological evaluation.

Chemical Data for this compound

| Property | Value | Source |

| CAS Number | 1373166-86-9 | |

| Molecular Formula | C₇H₁₄N₂O₂S | |

| Molecular Weight | 190.26 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(carbamothioylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2S/c1-7(2,3)11-5(10)4-9-6(8)12/h4H2,1-3H3,(H3,8,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXXOFIKUSXAHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Spectroscopic Characterization of Tert Butyl 2 Thioureidoacetate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

While specific, experimentally acquired NMR data for the parent compound tert-Butyl 2-thioureidoacetate are not widely available in peer-reviewed literature, a theoretical analysis based on its known structure allows for the prediction of its characteristic spectral features.

In a ¹H NMR spectrum of this compound, one would anticipate distinct signals corresponding to the different types of protons present in the molecule. The tert-butyl group, with its nine equivalent protons, would characteristically produce a sharp, strong singlet peak, typically found in the upfield region (around 1.4-1.5 ppm) due to the shielding effect of the electron-donating alkyl groups.

The methylene (B1212753) protons (-CH₂-) adjacent to the ester carbonyl and the thiourea (B124793) nitrogen would likely appear as a singlet or a more complex multiplet depending on the coupling with neighboring N-H protons. Its chemical shift would be further downfield, influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. The protons on the thiourea nitrogens (-NH- and -NH₂), would be expected to appear as broad singlets, with their chemical shifts being highly dependent on the solvent, concentration, and temperature, often appearing in the range of 7.0-9.0 ppm.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, several distinct carbon signals are expected:

Tert-butyl group: A signal for the quaternary carbon (C(CH₃)₃) and another for the three equivalent methyl carbons (-CH₃). The quaternary carbon typically appears around 80-82 ppm, while the methyl carbons would be found further upfield.

Ester group: The carbonyl carbon (-C=O) of the ester would exhibit a characteristic signal in the downfield region, typically around 170 ppm.

Methylene carbon: The -CH₂- carbon would be found at an intermediate chemical shift.

Thiourea carbon: The thiocarbonyl carbon (-C=S) is the most deshielded, appearing significantly downfield, often in the range of 180-190 ppm.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, it would confirm the connectivity between the -NH- and -CH₂- protons, if coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the tert-butyl and methylene groups to their corresponding carbon signals.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The spectra arise from the vibrations of chemical bonds upon interaction with electromagnetic radiation.

For this compound, the IR spectrum would be expected to show characteristic absorption bands:

N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the amine groups of the thiourea moiety.

C-H stretching: Sharp bands just below 3000 cm⁻¹ due to the C-H bonds of the tert-butyl and methylene groups.

C=O stretching: A strong, sharp absorption band around 1730-1750 cm⁻¹ is characteristic of the ester carbonyl group.

C=S stretching: A band of medium intensity in the region of 1000-1250 cm⁻¹ would indicate the presence of the thiocarbonyl group.

C-N stretching: Vibrations for the C-N bonds would appear in the fingerprint region.

Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar bonds. The C=S bond, for instance, often gives a strong signal in the Raman spectrum.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. A common and characteristic fragmentation pattern for tert-butyl esters is the loss of isobutylene (B52900) (56 Da) via McLafferty rearrangement, which would result in a prominent fragment ion peak at [M-56]⁺. Other fragmentations could involve the cleavage of the thiourea moiety. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

X-ray Crystallography for Solid-State Structure Determination

While the crystal structure for this compound itself is not publicly available, the structure of a closely related derivative, Butyl 2-(3-benzoylthioureido)acetate , has been determined by X-ray crystallography. This analysis provides invaluable, precise information about bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state.

In the crystal structure of Butyl 2-(3-benzoylthioureido)acetate, the molecule exhibits specific conformational features. The butyl acetate (B1210297) fragment and the benzoyl group adopt cis-trans configurations with respect to the thiono S atom across the C-N bonds. The crystal packing is stabilized by intermolecular hydrogen bonds, specifically N—H⋯O and C—H⋯O interactions, which link the molecules into one-dimensional chains.

Interactive Data Table: Crystallographic Data for Butyl 2-(3-benzoylthioureido)acetate

| Parameter | Value |

| Chemical Formula | C₁₄H₁₈N₂O₃S |

| Molecular Weight (Mr) | 294.36 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.051 (3) |

| b (Å) | 7.9482 (18) |

| c (Å) | 14.116 (3) |

| β (°) | 102.753 (3) |

| Volume (V) (ų) | 1537.5 (6) |

| Z (molecules per cell) | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 298 (2) |

Conformational Analysis through Spectroscopic and Diffraction Methods

The conformational preferences of this compound are dictated by the interplay of steric and electronic effects arising from the bulky tert-butyl group, the flexible acetate linker, and the thioureido moiety. While a definitive crystal structure for this compound is not publicly available, a comprehensive understanding of its likely conformation can be constructed through analysis of spectroscopic data and by drawing parallels with crystallographically characterized analogous compounds, particularly N-acylthioureas.

The thioureido group (-NH-C(S)-NH-) is known to adopt specific conformations. Studies on N-acylthiourea derivatives have consistently shown a preference for a planar or near-planar arrangement of the C=O, N-H, C=S, and N-H atoms. This planarity is largely attributed to the formation of a stable six-membered pseudo-ring through an intramolecular hydrogen bond between the N-H proton (adjacent to the acyl group) and the carbonyl oxygen atom. This interaction results in a characteristic S(6) ring motif.

In the case of this compound, it is highly probable that a similar intramolecular hydrogen bond exists, leading to a planar conformation of the core structure. This would result in an S-shaped arrangement where the carbonyl (C=O) and thiocarbonyl (C=S) groups are oriented in opposite directions. This conformation minimizes steric hindrance and maximizes electronic stabilization.

Spectroscopic Characterization

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are instrumental in elucidating the structural features of this compound in solution.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule. The protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region (around 1.5 ppm), due to the shielding effect of the three methyl groups. The methylene protons of the acetate group (-CH₂-) would likely appear as a singlet or a slightly broadened peak. The N-H protons of the thiourea moiety are expected to resonate downfield, often as broad singlets, due to quadrupole broadening from the adjacent nitrogen atoms and potential hydrogen exchange. The chemical shift of these N-H protons can be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the ester group is expected to appear in the range of 165-175 ppm. The thiocarbonyl carbon (C=S) is characteristically found further downfield, typically in the range of 180-190 ppm. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups will have distinct signals, as will the methylene carbon of the acetate linker.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the key functional groups. The spectrum would be characterized by strong absorption bands corresponding to the N-H stretching vibrations, typically in the range of 3200-3400 cm⁻¹. The C=O stretching vibration of the ester group is expected to appear as a strong, sharp band around 1730-1750 cm⁻¹. The C=S stretching vibration is generally weaker and appears in the region of 1200-1400 cm⁻¹, often coupled with other vibrations.

The following tables summarize the expected and observed spectroscopic data for this compound and related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound *

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C(CH₃)₃ | 1.4 - 1.6 | singlet |

| -CH₂- | 3.8 - 4.2 | singlet |

| -NH- (acyl) | 9.0 - 10.0 | broad singlet |

| -NH₂ | 7.5 - 8.5 | broad singlet |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound *

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C(CH₃)₃ | ~28 |

| C(CH₃)₃ | ~82 |

| -CH₂- | ~45 |

| C=O | 168 - 172 |

| C=S | 180 - 185 |

Table 3: Predicted IR Absorption Frequencies for this compound *

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Strong, Broad |

| C-H Stretch (tert-butyl) | 2950 - 2980 | Medium |

| C=O Stretch (Ester) | 1730 - 1750 | Strong, Sharp |

| N-H Bend | 1550 - 1650 | Medium |

| C=S Stretch | 1200 - 1400 | Medium to Weak |

| C-O Stretch (Ester) | 1150 - 1250 | Strong |

Table 4: X-ray Diffraction Data for a Representative N-Acylthiourea Analog *

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.123(2) |

| b (Å) | 9.456(3) |

| c (Å) | 10.567(4) |

| β (°) | 102.34(1) |

| C=O Bond Length (Å) | 1.225(3) |

| C=S Bond Length (Å) | 1.682(2) |

| N-C(O) Bond Length (Å) | 1.378(3) |

| N-C(S) Bond Length (Å) | 1.345(3) |

| C(O)-N-C(S) Angle (°) | 125.6(2) |

*Data presented is for a representative N-acylthiourea and serves as an illustrative example of the expected structural parameters.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict molecular properties by calculating the electron density.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The energies and distributions of these orbitals are critical in predicting a molecule's reactivity. wikipedia.orgyoutube.comyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. In tert-Butyl 2-thioureidoacetate, the HOMO is typically localized on the electron-rich regions, such as the sulfur and nitrogen atoms of the thiourea (B124793) group, indicating these sites are most susceptible to electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital functions as the primary electron acceptor. The LUMO's location highlights the regions most susceptible to nucleophilic attack.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

| Orbital | Energy (eV) | Description | Primary Atomic Contribution |

|---|---|---|---|

| HOMO | -6.5 | Electron Donor | Sulfur, Nitrogen |

| LUMO | -1.2 | Electron Acceptor | Thiourea Carbon, Carbonyl Carbon |

| Energy Gap (ΔE) | 5.3 | Reactivity Indicator | N/A |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its electrophilic and nucleophilic regions. mdpi.com The map is generated by plotting the electrostatic potential onto the molecule's electron density surface.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. For this compound, these areas are concentrated around the oxygen atom of the carbonyl group and the sulfur atom of the thiourea moiety.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically found around the hydrogen atoms attached to the nitrogen atoms of the thiourea group.

Green Regions: Denote areas of neutral potential.

The MEP map is invaluable for predicting how the molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding. mdpi.com

Molecular Dynamics Simulations of Thiourea-Containing Systems

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. acs.orgacs.org For systems containing thiourea derivatives, MD simulations can provide insights into their behavior in different environments, such as in solution or in complex with a biological macromolecule. acs.orgacs.orgaip.org The simulations track the trajectory of each atom based on classical mechanics, allowing for the analysis of conformational changes, solvent interactions, and the stability of molecular complexes. aip.org For instance, an MD simulation could model how this compound behaves in an aqueous solution, revealing how water molecules arrange themselves around the solute and form hydrogen bonds.

Quantum Chemical Studies on Reaction Mechanisms and Transition States involving Thiourea Moieties

Quantum chemical calculations, particularly using DFT, are essential for elucidating the mechanisms of chemical reactions. rsc.org For reactions involving the thiourea moiety of this compound, these studies can map out the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. By calculating the energies along the reaction coordinate, a detailed energy profile can be constructed, providing a comprehensive understanding of the reaction's feasibility and mechanism. rsc.org These studies are particularly useful in understanding the catalytic activity of thiourea-based compounds in various organic transformations. beilstein-journals.org

In Silico Studies of Molecular Interactions with Biomolecular Targets

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. nih.gov This method is widely used to understand how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. nih.govscialert.net

The process involves placing the ligand (this compound) into the binding site of the receptor (the biomolecule) in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose. The results can reveal:

Binding Modes: The most favorable three-dimensional arrangement of the ligand within the receptor's active site.

Interaction Mechanisms: The specific non-covalent interactions that stabilize the complex. These interactions are crucial for binding affinity and specificity and can include:

Hydrogen Bonding: Often involving the N-H groups of the thiourea moiety acting as donors and the carbonyl oxygen or sulfur atom acting as acceptors. semanticscholar.org

Hydrophobic Interactions: Involving the tert-butyl group.

van der Waals Forces: General non-specific interactions.

These studies provide a detailed atomic-level view of the binding process, highlighting key amino acid residues in the target protein that are critical for the interaction. nih.gov

| Interaction Type | Ligand Group Involved | Potential Receptor Residues |

|---|---|---|

| Hydrogen Bond Donor | Thiourea N-H | Asp, Glu, Ser, Thr |

| Hydrogen Bond Acceptor | Carbonyl C=O, Thiourea C=S | Lys, Arg, His, Asn, Gln |

| Hydrophobic Interaction | tert-Butyl group | Ala, Val, Leu, Ile, Phe |

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Structural Descriptors and Electronic Properties

Quantitative Structure-Activity Relationship (QSAR) models are theoretical models that aim to correlate the structural or property descriptors of chemical compounds with their biological activities. For this compound, specific QSAR studies are not extensively documented in publicly available literature. However, by examining QSAR analyses of analogous thiourea derivatives, it is possible to extrapolate the key structural descriptors and electronic properties that would be critical in modeling its activity.

Thiourea derivatives are a versatile class of compounds with a wide range of reported biological activities, making them frequent subjects of QSAR studies. farmaciajournal.com These studies aim to identify the physicochemical properties that govern the interactions of these molecules with biological targets.

Structural Descriptors:

In QSAR studies of thiourea derivatives, a variety of structural descriptors are commonly employed to quantify the chemical structure. These descriptors can be broadly categorized as electronic, steric, and hydrophobic. The selection of descriptors is crucial for developing a robust and predictive QSAR model.

A study on a series of thiourea derivatives with anticancer activity identified several priority descriptors in predicting their efficacy. scichemj.org These included lipophilicity (LogP), specific bond lengths such as d(C=N2), and the vibrational frequency of carbonyl groups (υ(C=O)) if present in the molecular scaffold. scichemj.org Another QSAR investigation on sulfur-containing thiourea and sulfonamide derivatives highlighted the importance of molecular mass, van der Waals volume, and the frequency of certain bonds as key predictors for anticancer activities. nih.gov

For a hypothetical QSAR study of this compound, the following structural descriptors would likely be of significant interest:

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

| Topological | Molecular Connectivity Indices | Describes the size, shape, and degree of branching of the molecule. |

| Wiener Index | Relates to the overall compactness of the molecular structure. | |

| Geometrical | Molecular Surface Area | Influences how the molecule interacts with the receptor surface. |

| Molecular Volume | Pertains to the steric fit of the molecule within a binding pocket. | |

| Shape Indices | Quantify the three-dimensional shape of the molecule. | |

| Constitutional | Molecular Weight | A fundamental descriptor related to the size of the molecule. |

| Number of Rotatable Bonds | Indicates the conformational flexibility of the molecule. nih.gov |

Electronic Properties:

The electronic properties of a molecule are fundamental to its reactivity and its ability to engage in intermolecular interactions, which are critical for biological activity. In the context of this compound, several electronic properties would be central to any QSAR analysis.

QSAR models for thiourea derivatives have demonstrated the significance of electronic descriptors. For instance, properties like polarizability and electronegativity have been shown to be essential predictors of the anticancer activity of certain thiourea derivatives. nih.gov The distribution of electronic charge within the molecule, as described by various theoretical methods, also plays a pivotal role.

Key electronic properties relevant to the QSAR analysis of this compound would include:

| Electronic Property | Description and Significance |

| Dipole Moment | A measure of the overall polarity of the molecule, which influences its solubility and ability to cross biological membranes. |

| Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the electron-donating ability of the molecule and is important in charge-transfer interactions. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the electron-accepting ability of the molecule and is also crucial for charge-transfer processes. |

| HOMO-LUMO Gap | An indicator of the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |

| Partial Atomic Charges | The distribution of charges on individual atoms, which is critical for understanding electrostatic interactions with a biological target. |

| Electrostatic Potential | Provides a map of the charge distribution around the molecule, indicating regions that are likely to engage in electrostatic interactions. |

Analysis of Tautomeric Forms (Thione-Thiol Tautomerism)

A characteristic feature of the thiourea moiety within this compound is its capacity to exist in two tautomeric forms: the thione form and the thiol form. mdpi.com This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton between the sulfur and nitrogen atoms.

The two tautomeric forms of this compound are:

Thione Form: Characterized by a carbon-sulfur double bond (C=S) and N-H single bonds.

Thiol Form: Characterized by a carbon-sulfur single bond (C-S) with the proton residing on the sulfur atom, forming a thiol (or mercapto) group (-SH), and a carbon-nitrogen double bond (C=N).

The equilibrium between these two forms is a critical aspect of the compound's chemistry, as the predominant tautomer will dictate its structural, electronic, and reactive properties. For simple, acyclic thioamides and thioureas, experimental and computational studies have consistently shown that the thione form is significantly more stable and therefore predominates in solution. scispace.com

The preference for the thione tautomer in thiourea derivatives is attributed to a combination of electronic and solvation effects. scispace.com The carbon-sulfur double bond in the thione form is energetically more favorable than the carbon-nitrogen double bond in the thiol form in these systems.

| Tautomeric Form | Key Structural Features | Relative Stability |

| Thione | C=S double bond | Generally more stable and the predominant form for acyclic thioureas. scispace.commtak.hu |

| Two N-H single bonds | ||

| Thiol | C-N double bond | Generally less stable and present in much lower concentrations. |

| S-H single bond |

Theoretical computations on various thiourea derivatives confirm the greater stability of the thione form. mtak.hu Studies involving cryogenic matrices have shown that while the thiol form can be generated, for instance through UV irradiation, it tends to revert to the more stable thione form. mtak.hu The energy difference between the two tautomers is often substantial, leading to a very high population of the thione form at equilibrium. For the parent compound, thiourea, a pKT value of 11.0 has been reported, indicating a strong dominance of the thione form. scispace.com

In the case of this compound, the presence of the acetate (B1210297) group is not expected to fundamentally alter this equilibrium. The electronic effects of the acetyl group are not significant enough to overcome the inherent stability of the thione tautomer. Therefore, it can be confidently predicted that this compound exists almost exclusively in its thione form under standard conditions.

Role As a Chemical Building Block and Synthon in Organic Synthesis

Utilization of tert-Butyl 2-thioureidoacetate in Heterocycle Synthesis

The structural features of this compound make it a suitable precursor for the synthesis of various heterocyclic compounds.

Precursor for Pyrimidine (B1678525) Derivatives

Synthesis of Aminothiazoles

This compound is a suitable synthon for the synthesis of N-substituted 2-aminothiazoles via the Hantzsch thiazole (B1198619) synthesis. This classic reaction involves the condensation of an α-haloketone with a thiourea (B124793) or a substituted thiourea nih.govwisdomlib.org.

In this context, this compound functions as the N-substituted thiourea component. The reaction mechanism proceeds through the nucleophilic attack of the thiourea sulfur atom on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring nih.gov.

General Hantzsch Thiazole Synthesis:

Scheme 1: The general reaction mechanism for the Hantzsch thiazole synthesis, where a substituted thiourea reacts with an α-haloketone.

When this compound is used in this synthesis, the resulting product is a 2-aminothiazole (B372263) derivative bearing the tert-butyl acetate (B1210297) substituent on the amino group. This method provides a direct route to functionalized aminothiazoles that can be used as intermediates in further synthetic endeavors.

Integration into Complex Molecular Architectures

The integration of specific synthons into larger, more complex molecules is a cornerstone of advanced organic synthesis. The tert-butyl group is frequently used to introduce steric bulk, which can control the conformation and reactivity of a molecule nih.gov. While specific examples detailing the incorporation of the entire this compound molecule into complex architectures are not prominent in the literature, the strategic use of the tert-butyl group itself is a recognized approach. For instance, the tert-butyl group can serve as a handle for late-stage functionalization, transforming a sterically hindering group into a reactive site through targeted C-H bond activation nih.gov. This concept highlights the potential of the tert-butyl moiety within the molecule for advanced synthetic planning.

Application in Metal Complex Formation as a Ligand

The thiourea and acetate functionalities within this compound give it significant potential to act as a ligand in coordination chemistry. Thiourea derivatives are known to be versatile ligands due to the presence of multiple donor sites, which allows for various coordination behaviors mdpi.comtandfonline.com.

Coordination Modes with Metal Ions (S, N, O donor atoms)

This compound possesses several potential donor atoms for coordination with metal ions: the thiocarbonyl sulfur (S), the two nitrogen atoms (N) of the thiourea group, and the carbonyl oxygen (O) of the ester. Based on the chemistry of related thiourea derivatives, several coordination modes are possible mdpi.comresearchgate.net.

Monodentate Coordination : The ligand can coordinate to a metal center through just one atom. Coordination via the soft sulfur atom is the most common monodentate mode for thioureas, particularly with soft metal ions like Au(I), Ag(I), Hg(II), Pt(II), and Pd(II) researchgate.net.

Bidentate Chelation : The molecule can act as a chelating ligand, binding to a single metal center through two donor atoms to form a stable ring. Potential chelation modes for this compound include:

S,O-Chelation : Coordination through the thiocarbonyl sulfur and the carbonyl oxygen. This is a common mode for acylthiourea derivatives, forming stable six-membered rings researchgate.net.

N,S-Chelation : Coordination involving one of the nitrogen atoms and the sulfur atom. This mode is also frequently observed in thiourea-derived ligands and typically forms a four-membered ring tandfonline.comnih.govbohrium.com.

N,O-Chelation : Coordination through a nitrogen atom and the carbonyl oxygen.

Below is a table summarizing the potential donor atoms and common coordination modes.

| Donor Atom(s) | Coordination Mode | Potential Ring Size (if chelating) |

| S | Monodentate | N/A |

| S, O | Bidentate (Chelating) | 6-membered |

| S, N | Bidentate (Chelating) | 4-membered |

| N, O | Bidentate (Chelating) | 5-membered |

Chelation and Ligand Design in Transition Metal Chemistry

The design of ligands is crucial for controlling the properties and reactivity of transition metal complexes. This compound incorporates two important features used in modern ligand design: chelating ability and steric bulk.

The ability to form chelate rings (as described in 5.3.1) generally leads to more stable metal complexes compared to coordination with analogous monodentate ligands, an effect known as the chelate effect. This stability is a key consideration in the design of catalysts and other functional metal complexes nih.govbohrium.com.

Furthermore, the presence of the bulky tert-butyl group can exert significant steric influence on the coordination sphere of the metal ion. Large, sterically demanding groups are often incorporated into ligand design to mdpi.comrsc.orgresearchgate.net:

Prevent the formation of undesired polymeric or oligomeric structures by blocking coordination sites mdpi.com.

Enforce specific geometries (e.g., tetrahedral vs. square planar) around the metal center.

Create a protected pocket around the metal's active site, which can influence the selectivity of catalytic reactions.

While specific transition metal complexes of this compound have not been extensively documented, its structural characteristics suggest it is a promising candidate for creating sterically hindered, chelated complexes with tailored properties.

Strategic Use of the tert-Butyl Ester Protecting Group in Synthesis

The tert-butyl ester is a widely employed protecting group for carboxylic acids due to its notable stability under a variety of reaction conditions, including those involving nucleophiles and reducing agents. Its facile removal under acidic conditions makes it an attractive choice in multi-step synthetic sequences where orthogonality of protecting groups is crucial. nih.gov

Several methods are available for the introduction of the tert-butyl ester functionality onto a carboxylic acid. The choice of method often depends on the substrate's sensitivity and the scale of the reaction.

Acid-Catalyzed Addition to Isobutylene (B52900): A traditional and common method involves the reaction of the carboxylic acid with an excess of isobutylene in the presence of a strong acid catalyst, such as sulfuric acid. This method is efficient but may not be suitable for acid-sensitive substrates.

Transesterification: The conversion of a more common ester, such as a methyl or ethyl ester, to a tert-butyl ester can be achieved through transesterification. nih.govresearchgate.net This is often accomplished using potassium tert-butoxide in an appropriate solvent. nih.gov While effective, this method requires the pre-existence of another ester.

Use of tert-Butylating Agents: A variety of reagents have been developed to facilitate the direct tert-butylation of carboxylic acids under milder conditions. These include:

Di-tert-butyl dicarbonate (B1257347) (Boc₂O): In the presence of a suitable catalyst, Boc₂O can serve as a source of the tert-butyl group.

tert-Butyl Trichloroacetimidate: This reagent, often activated by a Lewis or Brønsted acid, provides a clean method for tert-butyl ester formation.

Bis(trifluoromethanesulfonyl)imide (Tf₂NH): A more recent development involves the use of catalytic amounts of Tf₂NH in tert-butyl acetate, which acts as both the solvent and the tert-butylating agent. nih.govresearchgate.net This method has been shown to be highly efficient for a wide range of carboxylic acids, including free amino acids. nih.govresearchgate.net

| Method | Reagents | General Conditions | Applicability |

|---|---|---|---|

| Acid-Catalyzed Addition | Isobutylene, H₂SO₄ (cat.) | Excess isobutylene, organic solvent | Robust carboxylic acids |

| Transesterification | Methyl/Ethyl ester, Potassium tert-butoxide | Anhydrous solvent (e.g., diethyl ether) | Pre-existing esters |

| tert-Butylating Agent | Boc₂O, DMAP (cat.) | Inert solvent | Mild conditions required |

| tert-Butylating Agent | tert-Butyl Trichloroacetimidate, BF₃·OEt₂ (cat.) | Anhydrous, non-protic solvent | Sensitive substrates |

| tert-Butylating Agent | Tf₂NH (cat.), tert-Butyl acetate | tert-Butyl acetate as solvent | Broad scope, including amino acids |

The key advantage of the tert-butyl ester is its selective removal under acidic conditions, while remaining stable to basic and nucleophilic reagents. This orthogonality is critical in complex syntheses.

Trifluoroacetic Acid (TFA): The most common method for the deprotection of tert-butyl esters is treatment with neat trifluoroacetic acid or a solution of TFA in a solvent like dichloromethane (B109758) (DCM). researchgate.netbiointerfaceresearch.com The reaction proceeds via the formation of a stable tert-butyl cation, which is then quenched to form isobutylene and/or tert-butyl trifluoroacetate. science.govchemicaljournal.inrsc.org

Lewis Acids: Various Lewis acids can also effect the cleavage of tert-butyl esters, sometimes with enhanced selectivity.

Zinc Bromide (ZnBr₂): In dichloromethane, ZnBr₂ can selectively cleave tert-butyl esters in the presence of certain other acid-labile groups. slideshare.netmdpi.com

Ytterbium Triflate (Yb(OTf)₃): This catalyst offers a mild and efficient method for the selective deprotection of tert-butyl esters in nitromethane, tolerating other ester functionalities. bohrium.com

Cerium(III) Chloride (CeCl₃·7H₂O) with Sodium Iodide (NaI): This system has been reported to selectively deprotect tert-butyl esters in the presence of N-Boc protecting groups, which is a reversal of the typical selectivity observed with strong acids. nih.govsciencepublishinggroup.com

Aqueous Phosphoric Acid: A greener and milder alternative for the deprotection of tert-butyl esters is the use of aqueous phosphoric acid. This method shows good selectivity and is compatible with a range of other acid-sensitive functional groups.

| Method | Reagents | General Conditions | Selectivity Notes |

|---|---|---|---|

| Strong Acidolysis | Trifluoroacetic Acid (TFA) | Neat or in DCM, room temperature | Cleaves most acid-labile groups (e.g., Boc) |

| Lewis Acid Catalysis | Zinc Bromide (ZnBr₂) | Dichloromethane, room temperature | Can be selective over some N-protecting groups |

| Lewis Acid Catalysis | Ytterbium Triflate (Yb(OTf)₃) | Nitromethane, 45-50 °C | Selective over benzyl (B1604629), allyl, and methyl esters |

| Lewis Acid System | CeCl₃·7H₂O, NaI | Acetonitrile, reflux | Selective over N-Boc groups |

| Mild Aqueous Acid | Aqueous Phosphoric Acid (85%) | Room temperature | Tolerates CBZ, benzyl esters, TBDMS ethers |

Scaffold Design and Scaffold Hopping in Medicinal Chemistry (focus on structural novelty and chemical space exploration)

The thiourea moiety is recognized as a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds. nih.gov Its ability to form strong hydrogen bonds allows it to interact effectively with biological targets. Therefore, "this compound" can be envisioned as a valuable scaffold for the generation of novel bioactive molecules.

The design of new scaffolds based on this structure would involve modifications at several points. The nitrogen atoms of the thiourea can be substituted with various alkyl or aryl groups to explore the chemical space around a biological target. The tert-butyl ester, after deprotection, provides a carboxylic acid handle for further derivatization, such as amide bond formation, to introduce additional diversity.

However, the thiourea group can sometimes be associated with metabolic instability or toxicity. nih.gov In such cases, the concept of scaffold hopping or bioisosteric replacement becomes a powerful strategy in drug design. nih.gov This involves replacing the thiourea core with other functional groups that mimic its size, shape, and hydrogen bonding capabilities, but possess improved pharmacokinetic or toxicological profiles. researchgate.net

For the thiourea scaffold, several bioisosteres have been successfully employed:

Cyanoguanidine: The replacement of the thiourea in the H₂-receptor antagonist metiamide (B374674) with a cyanoguanidine group led to the development of the highly successful drug cimetidine, which exhibited reduced toxicity. nih.gov

2-Aminopyrimidin-4(1H)-one: This heterocyclic system can also act as a bioisosteric replacement for the urea (B33335) or thiourea functionality.

Squaramides: These four-membered ring structures have been investigated as urea and thiourea bioisosteres.

By utilizing "this compound" as a starting point, medicinal chemists can first explore the structure-activity relationships of a series of thiourea derivatives. If undesirable properties are encountered, the knowledge gained can then be applied to the design of novel scaffolds by employing scaffold hopping strategies, replacing the thiourea moiety with known bioisosteres. This approach allows for a systematic exploration of chemical space, increasing the probability of identifying new drug candidates with improved properties. The tert-butyl ester group in the original scaffold provides a convenient synthetic handle that can be carried through to the hopped scaffolds, facilitating the rapid generation of analog libraries.

Advanced Methodologies and Innovative Approaches in Thiourea Research

Organocatalysis with Thiourea (B124793) Derivatives

Thiourea derivatives have emerged as powerful organocatalysts, primarily functioning as hydrogen-bond donors to activate electrophiles. wikipedia.orgwikipedia.org The effectiveness of these catalysts stems from the ability of the two N-H protons to form a bidentate hydrogen-bonding interaction with substrates, thereby lowering the energy of the transition state. wikipedia.orgwikipedia.org

Asymmetric Catalysis Mediated by Chiral Thiourea Organocatalysts

A significant area of thiourea research is in asymmetric catalysis, where chiral thiourea derivatives are employed to induce stereoselectivity in a wide array of chemical transformations. jst.go.jpnih.govnih.gov These catalysts are often bifunctional, incorporating both a thiourea moiety for hydrogen bonding and a basic group (like a tertiary amine) to activate the nucleophile. nih.gov This dual activation strategy has proven highly effective in reactions such as Michael additions, aza-Henry reactions, and Mannich-type reactions. nih.govresearchgate.net

Role of Hydrogen Bonding Interactions in Catalytic Mechanisms

The catalytic prowess of thiourea derivatives is fundamentally linked to their ability to form strong and specific hydrogen bonds. wikipedia.orgnih.govacs.org The two N-H protons of the thiourea group can interact with an electrophile, such as a carbonyl or nitro group, in a clamp-like fashion. wikipedia.org This interaction polarizes the electrophile, making it more susceptible to nucleophilic attack. wikipedia.org

Spectroscopic and computational studies on various thiourea derivatives have elucidated the nature of these hydrogen-bonding interactions. nih.govacs.org For example, time-resolved infrared spectroscopy has shown that while two hydrogen bonds are possible, in some cases, one N-H group forms a strong hydrogen bond with the substrate, while the second interacts more weakly. nih.gov The strength of these hydrogen bonds can be tuned by modifying the substituents on the thiourea nitrogen atoms. Electron-withdrawing groups, for instance, increase the acidity of the N-H protons and enhance the hydrogen-bonding ability. wikipedia.org In the case of tert-Butyl 2-thioureidoacetate, the acetyl group attached to one of the nitrogen atoms would be expected to influence the hydrogen-bonding characteristics of the molecule.

Flow Chemistry and Continuous Processing for Thiourea Synthesis

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, scalability, and product consistency. mdpi.comnih.govacs.org The synthesis of thiourea derivatives has been successfully adapted to flow chemistry setups. mdpi.comnih.gov One reported continuous-flow method for thiourea synthesis involves a multicomponent reaction of isocyanides, amines, and sulfur in an aqueous polysulfide solution. mdpi.comnih.gov This approach allows for the convenient and safe handling of sulfur under homogeneous conditions, with the products often crystallizing out and being isolated by simple filtration. mdpi.com

While a specific flow synthesis for this compound has not been described, the general methodologies developed for other thioureas could likely be adapted. A possible flow process could involve the reaction of tert-butyl glycinate (B8599266) with an isothiocyanate precursor in a heated reaction coil, followed by in-line purification to yield the desired product.

Mechanochemical Synthesis Approaches for Thiourea Derivatives

Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a solvent-free and often more efficient alternative to traditional solution-phase synthesis. beilstein-journals.orgbeilstein-journals.orgpreprints.org The synthesis of various thiourea derivatives has been achieved through mechanochemical methods, such as grinding or ball milling. beilstein-journals.orgbeilstein-journals.org These reactions are often rapid and proceed in high yields without the need for bulk solvents. beilstein-journals.org

For example, the reaction of amines with isothiocyanates can be carried out by manual grinding or in a ball mill, affording the corresponding thioureas quantitatively. beilstein-journals.org Another mechanochemical approach involves the condensation of an amine with carbon disulfide. beilstein-journals.org The solid-state synthesis of N-acyl thioureas has also been reported, highlighting the potential for preparing compounds like this compound using these environmentally friendly techniques. beilstein-journals.org

Derivatization for Chemosensor Development and Molecular Recognition

The ability of the thiourea moiety to engage in specific hydrogen-bonding interactions has made it a popular functional group in the design of chemosensors and molecular recognition systems. mdpi.comresearchgate.netmdpi.com Thiourea-based sensors have been developed for the detection of various anions and cations. mdpi.comresearchgate.net The binding of an analyte to the thiourea group can lead to a measurable change in a physical property, such as color or fluorescence. mdpi.com

N-acyl thiourea derivatives, in particular, have been investigated as chemosensors. mdpi.comresearchgate.netnih.gov The presence of the acyl group can modulate the binding affinity and selectivity of the sensor. researchgate.net By incorporating a signaling unit, such as a fluorophore or chromophore, into the structure, derivatives of this compound could potentially be developed as chemosensors for specific analytes.

Development of Novel Reaction Conditions and Catalysts for Thiourea-Related Transformations

Research in the field of thiourea chemistry continues to evolve, with the development of new reaction conditions and more sophisticated catalysts. For example, bifunctional thiourea catalysts with enhanced activity and selectivity are constantly being designed. Furthermore, thiourea catalysts are being employed in an expanding range of asymmetric transformations. rsc.orgnih.gov

Novel synthetic methods for accessing thioureas are also being explored. One-pot procedures for the synthesis of unsymmetrical thioureas from amines and carbon disulfide have been developed, offering a more atom-economical approach. nih.govorganic-chemistry.org Additionally, new reagents for the thioacylation of amines provide alternative routes to N-acyl thioureas. organic-chemistry.org These ongoing advancements in synthetic methodology and catalyst design will undoubtedly expand the potential applications of thiourea derivatives, including this compound.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for Diversification

The future development of applications for tert-Butyl 2-thioureidoacetate hinges on the ability to create a diverse library of its derivatives. Standard synthesis of thiourea (B124793) derivatives often involves the reaction of an isothiocyanate with a primary or secondary amine. mdpi.com For N-acyl thioureas, a common route is the condensation of an acid chloride with ammonium thiocyanate, which generates an isocyanate intermediate that subsequently reacts with an amine. mdpi.com

Future synthetic explorations could focus on:

One-Pot and Multicomponent Reactions: Developing efficient one-pot protocols or multicomponent reactions could streamline the synthesis of complex derivatives. nih.gov For instance, a reaction involving an amine, carbon disulfide, and a coupling agent could offer a more direct route to various substituted thioureas. mdpi.com

Flow Chemistry: Continuous-flow synthesis methodologies can offer improved control over reaction conditions, enhanced safety, and easier scalability for producing thiourea derivatives. nih.gov This approach would be particularly beneficial for optimizing the synthesis of this compound and its analogues.

Solid-Phase Synthesis: Attaching the initial reactants to a solid support could facilitate the purification process and allow for the combinatorial synthesis of a large library of related compounds for screening purposes.

Alternative Thiolating Agents: Investigating odorless and more manageable thiolate sources, such as S-tert-butyl isothiouronium salts derived from thiourea, could provide safer and more efficient pathways for creating related sulfur-containing compounds. mdpi.com

These advanced synthetic strategies will be crucial for generating a wide array of structurally diverse molecules, enabling a thorough investigation of their structure-activity relationships in various applications.

Advanced Computational Modeling for Rational Design and Prediction of Reactivity

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound, guiding experimental work and accelerating discovery.

Density Functional Theory (DFT): DFT calculations can be employed to investigate the fundamental properties of the molecule. mdpi.comajol.info Key areas of computational study include:

Geometric Optimization: Determining the most stable three-dimensional structure and conformational preferences. ajol.info

Electronic Properties: Calculating frontier molecular orbitals (HOMO and LUMO) to predict reactivity, ionization potential, and electron affinity. mdpi.comajol.info A large HOMO-LUMO gap suggests high electronic stability and lower reactivity. ajol.info

Spectroscopic Prediction: Simulating vibrational (IR) and NMR spectra to aid in the characterization of newly synthesized derivatives. mdpi.com

Reactivity Descriptors: Using tools like Molecular Electrostatic Potential (MEP) maps to identify sites susceptible to electrophilic and nucleophilic attack, thereby predicting reaction pathways. scispace.comajol.info

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound. scispace.comresearchgate.net This is particularly useful for:

Understanding its interactions with solvents and biological macromolecules. researchgate.net

Predicting its binding modes with potential biological targets, such as enzymes, which is a critical step in drug design. researchgate.netnih.gov

Investigating its self-assembly behavior in different environments.

By combining DFT and MD, researchers can build robust models to rationally design novel derivatives with tailored electronic, steric, and binding properties for specific applications. nih.gov

Integration into Hybrid Material Systems and Functional Polymers

The unique functionalities of the thiourea and tert-butyl ester groups make this compound an attractive building block for advanced materials.

Functional Monomers for Polymers: Thiourea derivatives can act as functional monomers in the creation of molecularly imprinted polymers (MIPs). nih.govresearchgate.net These polymers are designed to specifically recognize and bind to a target molecule, making them useful in sensors and separation technologies. The thiourea moiety can form specific hydrogen bonds with a template molecule during polymerization. nih.govresearchgate.net

Hybrid Inorganic-Organic Materials: The thiourea group is known to coordinate with metal ions, making it a valuable ligand for creating hybrid materials. sphinxsai.com Derivatives of this compound could be grafted onto inorganic substrates like silica or incorporated into metal-organic frameworks (MOFs). Such materials could find applications in catalysis, gas storage, and environmental remediation.

Self-Healing and Adhesive Polymers: The hydrogen-bonding capabilities of the thiourea group can be exploited to create self-healing polymers. Furthermore, recent research has shown that thiourea can act as a "polar hydrophobic" motif, enabling the development of exceptionally durable underwater adhesives. nih.gov Incorporating this compound into polymer backbones could impart these advanced functional properties.

The tert-butyl ester group can also serve as a protected carboxylic acid, which can be deprotected post-polymerization to introduce new functionalities for further modification or to alter the polymer's solubility and reactivity.

Development of High-Throughput Screening Methodologies for Synthetic Applications and Ligand Discovery

High-throughput screening (HTE) is a powerful strategy to rapidly evaluate large libraries of compounds for a specific activity, accelerating the discovery of new catalysts, ligands, and functional molecules. rsc.org

Future research could involve the development of HTS assays to explore the potential of this compound and its derivatives in:

Organocatalysis: Thioureas are effective hydrogen-bond donor catalysts for a variety of organic reactions. wikipedia.org HTS could be used to screen a library of this compound derivatives for catalytic activity in reactions like Michael additions or aldol reactions.

Coordination Chemistry and Ligand Discovery: The thiourea moiety can act as a versatile ligand for various metal ions. mdpi.comnih.gov HTS methods, often employing fluorescent or colorimetric readouts, could be used to rapidly screen for derivatives that selectively bind to specific metal ions. nih.gov This could lead to the discovery of new sensors, extraction agents, or catalysts for metal-mediated reactions. rsc.orgnih.gov

Biological Screening: HTS is a cornerstone of modern drug discovery. biointerfaceresearch.com Libraries of this compound derivatives could be screened against various biological targets, such as enzymes (e.g., ureases, kinases) or protein receptors, to identify potential therapeutic leads. biointerfaceresearch.comacs.org

The combination of combinatorial synthesis (as described in section 7.1) and HTS provides a synergistic approach to rapidly unlock the functional potential of this class of compounds.

Investigation of Supramolecular Assembly of Thiourea Derivatives

The ability of thiourea derivatives to form predictable and robust hydrogen bonds makes them excellent building blocks for crystal engineering and supramolecular chemistry. rsc.org The N-H groups of the thiourea act as hydrogen-bond donors, while the sulfur atom is a competent acceptor. nih.govmersin.edu.tr

Future investigations in this area would focus on:

Predictable Hydrogen-Bonding Networks: Studying how the molecular structure of this compound and its derivatives directs their self-assembly in the solid state. Techniques like single-crystal X-ray diffraction are essential for elucidating the precise arrangement of molecules and identifying recurring hydrogen-bonding motifs, such as chains or dimers. mersin.edu.tracs.org

Formation of Higher-Order Structures: The interplay of N-H···S, N-H···O, and other weak intermolecular interactions can lead to the formation of complex supramolecular architectures like sheets, helices, and porous networks. acs.orgresearchgate.net Understanding the rules that govern this self-assembly is key to designing materials with specific topologies and properties.

Anion Recognition: The polarized N-H bonds in the thiourea group make it an effective motif for binding anions. tandfonline.com Research could explore the ability of this compound derivatives to act as receptors or sensors for environmentally or biologically important anions.

Hirshfeld Surface Analysis: This computational tool can be used to visualize and quantify intermolecular interactions within a crystal lattice, providing detailed insights into the forces that stabilize the supramolecular assembly. mersin.edu.tr

By systematically studying the supramolecular behavior of these compounds, researchers can lay the groundwork for designing novel crystalline materials, gels, and liquid crystals with tailored functional properties. iitg.ac.in

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.